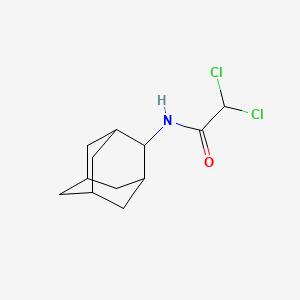

N-(2-adamantyl)-2,2-dichloroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-2,2-dichloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO/c13-11(14)12(16)15-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJMBGYFWRBKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlations Between Molecular Structure and Biological Efficacy

The biological activity of adamantane (B196018) derivatives is governed by a complex interplay of steric, electronic, and conformational factors. researchgate.net The unique, bulky, and rigid nature of the adamantane cage, combined with the chemical properties of the amide linker and dichloroacetyl group, creates a molecule with distinct potential for biological interaction.

Influence of Adamantane Substitution Patterns on Biological Activity

The adamantane moiety primarily serves as a lipophilic anchor, facilitating passage through biological membranes and interaction with hydrophobic pockets in target proteins. nih.govpensoft.net The point of attachment and substitution on this cage are critical determinants of biological activity. While N-(2-adamantyl)-2,2-dichloroacetamide features an attachment at a secondary carbon (C2), many derivatives utilize the more sterically accessible tertiary carbon at the bridgehead position (C1).

Research on related N-adamantyl phthalimidines provides valuable insight into how substitution patterns affect biological outcomes, such as the inhibition of tumor necrosis factor-alpha (TNF-α) and nitrite (B80452) production. nih.gov Studies comparing noradamantyl (a smaller cage), 2-adamantyl, and alkyl-adamantyl derivatives show that progressively increasing the steric bulk around the nitrogen atom can modulate activity. nih.gov For instance, as the bulk increases from noradamantyl to 2-adamantyl, nitrite levels steadily decrease while TNF-α inhibition remains relatively constant. nih.gov Furthermore, strategic nitration of the adamantane cage has been shown to promote anti-nitrite activity with only marginal effects on TNF-α inhibition. nih.gov This suggests that different regions of the adamantane scaffold can be modified to fine-tune activity against specific biological targets.

Table 1: Influence of Adamantyl Group Modification on Biological Activity in a Phthalimidine Model System Data derived from studies on N-adamantyl phthalimidines, illustrating SAR principles applicable to adamantane-containing compounds. nih.gov

| Compound Type | Adamantyl Moiety | Effect on Nitrite Levels (% Reduction) | Effect on TNF-α Levels (% of Control) |

|---|---|---|---|

| Phthalimidine | Noradamantyl | No significant change | ~50% |

| Phthalimidine | 2-Adamantyl | Steady decrease | ~50% |

| Phthalimidine | Nitrated Adamantyl | Promoted activity (e.g., 88.5% reduction) | Marginal effect (e.g., 4% reduction) |

Role of Dichloroacetamide Substituents and Core Modifications in Activity Profiles

The dichloroacetamide moiety is not merely a passive linker; it is a critical component that contributes significantly to the compound's biological profile. Dichloroacetic acid and its derivatives are known to exhibit properties as metabolic cytoprotectors and inducers of apoptosis. researchgate.net The search for new derivatives of dichloroacetic acid is considered a promising avenue for the design of novel anti-tumor agents. researchgate.net

The two chlorine atoms on the acetyl group are key electronic features. They are strongly electron-withdrawing, which can influence the reactivity of the amide carbonyl and the hydrogen-bonding potential of the amide N-H group. Studies on the anti-tumor activity of various dichloroacetamides have shown that the nature of the amine attached to the dichloroacetyl group is crucial for efficacy. researchgate.net For example, in a screening against various cancer cell lines, moderate anti-tumor activity was observed for several dichloroacetamides, with 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid showing notable activity against specific melanoma, leukemia, and renal cancer cell lines. researchgate.net

Core modifications, such as replacing the oxygen of the amide with sulfur to create a thioamide, have also been explored in related adamantane structures. In the case of adamantyl phthalimidines, thioamide congeners were found to retain anti-nitrite activity but were less effective at reducing TNF-α, demonstrating that modification of the amide core can dissociate different biological activities. nih.gov

Impact of Conformational Preferences on Biological Activity

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. mdpi.com Adamantane-containing compounds are characterized by the rigid, conformationally locked adamantane cage. researchgate.net This rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity. However, the flexibility of the amide linker connecting the adamantane cage to the dichloroacetyl group is a critical factor.

Pharmacophore Modeling and Design Hypotheses for Adamantane-Containing Amides

A pharmacophore model for adamantane-containing amides like N-(2-adamantyl)-2,2-dichloroacetamide typically involves two key components: the lipophilic cage and the hydrogen-bonding amide group.

The Lipophilic Anchor: The adamantane group acts as a "lipophilic bullet" or "anchor". nih.govpensoft.net Its primary role is to engage in favorable van der Waals interactions within hydrophobic pockets or clefts of a target protein or to anchor the molecule within a lipid bilayer. nih.govnih.govpensoft.net The size and shape of the adamantane cage are ideal for fitting into the cavities of various host molecules, a property that has been extensively studied with cyclodextrins. mdpi.comnih.gov

The Hydrogen-Bonding Moiety: The central amide group provides crucial hydrogen-bonding capability. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. These interactions are essential for orienting the molecule within a binding site and establishing specific contacts that contribute to binding affinity and selectivity.

The design hypothesis posits that the adamantane cage provides the initial binding affinity through non-specific hydrophobic interactions, while the specific arrangement of the amide and the dichloroacetamide group fine-tunes the interaction for a particular target, conferring potency and selectivity. nih.gov

Identification of Key Structural Determinants for Biological Selectivity

Biological selectivity is the ability of a compound to interact with a specific target with high affinity while having low affinity for other potential targets. For N-(2-adamantyl)-2,2-dichloroacetamide and related compounds, selectivity arises from the precise combination of its structural features.

Adamantane Isomerism and Substitution: The point of attachment to the adamantane cage (e.g., C1 vs. C2) is a primary determinant of selectivity. The 2-adamantyl group presents a different three-dimensional profile than the more symmetrical 1-adamantyl group, allowing it to fit into differently shaped binding pockets. As seen with related compounds, adding substituents like nitro groups to the adamantane cage can selectively enhance one biological activity over another. nih.gov

Amide Core and Substituents: The dichloroacetamide group is a critical determinant. The presence and number of halogen atoms can modulate electronic properties and interactions with the target. As research into ligands for targets like the translocator protein (TSPO) has shown, substitutions on the acetamide (B32628) group can be altered to introduce diverse chemical functions without sacrificing core binding affinity, thereby tuning selectivity. nih.gov

In essence, selectivity is achieved by matching the compound's unique combination of bulk, lipophilicity, hydrogen-bonding pattern, and rigid conformational preference to a specific biological target. nih.gov

Mechanistic Elucidation of Biological Activity

Antiviral Activity and Mechanisms of Action

The antiviral potential of N-(2-adamantyl)-2,2-dichloroacetamide is primarily associated with its adamantane (B196018) core, a bulky, lipophilic hydrocarbon cage. This structure is famously utilized in antiviral drugs like amantadine (B194251) and rimantadine. researchgate.net

Targeting Viral Proteins and Replication Cycles (e.g., Influenza A virus M2 protein channel for adamantyl derivatives)

The most well-characterized antiviral mechanism for adamantane derivatives is the targeting of the Influenza A virus matrix protein 2 (M2). biorxiv.org The M2 protein forms a proton-selective ion channel essential for the viral replication cycle. nih.govnih.gov After the virus enters a host cell via an endosome, this channel allows protons to flow into the virion, which facilitates the dissociation of the viral ribonucleoprotein from the matrix protein M1 and its subsequent release into the cytoplasm—a critical step known as viral uncoating. researchgate.netbiorxiv.org

Adamantane-based compounds, such as amantadine, physically block the M2 proton channel. researchgate.net They bind to a site within the channel's transmembrane domain, obstructing the passage of protons. nih.gov This blockage prevents the acidification of the viral interior, thereby inhibiting the uncoating process and halting viral replication at an early stage. biorxiv.org However, the efficacy of these drugs is limited by the emergence of resistant strains, often due to single amino acid mutations in the M2 transmembrane domain (e.g., S31N), which alter the drug-binding site. biorxiv.orgresearchgate.net

Table 1: Antiviral Mechanism of Adamantyl Derivatives against Influenza A

| Target Protein | Viral Function | Mechanism of Inhibition by Adamantyl Moiety |

|---|---|---|

| Matrix Protein 2 (M2) | Forms a proton channel required for viral uncoating. biorxiv.org | Binds to and blocks the channel, preventing proton influx and subsequent release of viral RNA into the cytoplasm. nih.govresearchgate.net |

| Matrix Protein 1 (M1) | Involved in virus assembly and budding. | Disruption of M2-M1 protein colocalization may interfere with the budding of new virions. biorxiv.org |

Cellular Assays for Antiviral Efficacy against Specific Pathogens (e.g., human cytomegalovirus, varicella-zoster virus)

While the adamantane moiety is primarily associated with influenza A, evaluating the compound's broader antiviral spectrum requires cellular assays against other significant pathogens like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Standard laboratory methods are used to determine the efficacy of antiviral agents against these viruses.

For HCMV, a rapid DNA-DNA hybridization technique can be used, which involves measuring the inhibition of viral DNA replication in infected cells. nih.gov This method provides a reliable alternative to more time-consuming plaque reduction assays. nih.gov Antiviral agents currently used for HCMV infections include ganciclovir and its prodrug valganciclovir, which target the viral DNA polymerase. mdpi.comnih.gov

For VZV, the causative agent of chickenpox and shingles, antiviral activity is also commonly assessed using in vitro assays. nih.gov The goal of therapy is to inhibit viral replication, promote the healing of lesions, and reduce the incidence of post-herpetic neuralgia. medscape.com Approved antiviral drugs for VZV, such as acyclovir, famciclovir, and brivudine, are nucleoside analogs that depend on phosphorylation by the viral thymidine kinase to become active and inhibit the viral DNA polymerase. nih.govmdpi.com

Table 2: Common Antiviral Agents for HCMV and VZV

| Virus | Approved Antiviral Agents | General Mechanism of Action |

|---|---|---|

| Human Cytomegalovirus (HCMV) | Ganciclovir, Valganciclovir, Cidofovir, Fomivirsen, Letermovir, Maribavir mdpi.comnih.gov | Inhibition of viral DNA polymerase or terminase complex; inhibition of UL97 kinase. mdpi.com |

| Varicella-Zoster Virus (VZV) | Acyclovir, Valacyclovir, Famciclovir, Brivudine medscape.comnih.govmdpi.com | Inhibition of viral DNA polymerase after activation by viral thymidine kinase. nih.gov |

Antiproliferative and Anticancer Mechanisms

The potential anticancer activity of N-(2-adamantyl)-2,2-dichloroacetamide can be attributed to both the adamantane group and the dichloroacetamide functionality. Adamantane derivatives have shown growth-inhibitory effects, while the dichloroacetate (B87207) (DCA) analogue is a known modulator of cancer cell metabolism.

Induction of Apoptosis and Modulation of Cell Cycle Progression in Cancer Cell Lines

Many chemotherapeutic agents function by causing DNA damage, which activates signaling networks that lead to cell cycle arrest and/or apoptosis (programmed cell death). nih.gov Adamantane derivatives have been shown to possess anticancer properties by interfering with these fundamental cellular processes. nih.gov

Studies on certain diaminophenyladamantane derivatives revealed strong growth-inhibitory effects across numerous human cancer cell lines. nih.govresearchgate.net Flow cytometric analysis of colon cancer cells (Colo 205 and HT-29) treated with these compounds showed an arrest at the G0/G1 phase of the cell cycle. nih.govresearchgate.net Cell cycle checkpoints, such as the one at the G1/S boundary, monitor the integrity of the cell before it commits to DNA replication, and arresting the cycle at this point can prevent the proliferation of cancer cells. nih.gov Furthermore, the induction of apoptosis is a key mechanism for eliminating cancerous cells. mdpi.com This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways and often involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govmdpi.com The ability of a compound to synergistically enhance apoptotic cell death induced by other cytotoxic drugs is also a valuable therapeutic feature. nih.gov

Table 3: Effects of Adamantane Derivatives on Cancer Cells

| Cellular Process | Observed Effect | Cancer Cell Lines |

|---|---|---|

| Cell Cycle Progression | Arrest at G0/G1 phase. nih.govresearchgate.net | Colo 205, HT 29 (Colon) nih.gov |

| Cell Growth | Strong growth inhibition (IC50 < 3 µM). nih.gov | Various lines including colon, CNS, and breast cancer. nih.gov |

| Apoptosis | Induction of programmed cell death. aboutscience.eu | Caco-2, Hep-G2, HT29 aboutscience.eu |

Targeting Cellular Metabolic Pathways (e.g., pyruvate dehydrogenase kinase for dichloroacetate analogues)

A hallmark of many cancer cells is a metabolic shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. The dichloroacetamide moiety of the title compound is an analogue of dichloroacetate (DCA), a well-studied inhibitor of pyruvate dehydrogenase kinase (PDK). semanticscholar.org

PDK is a key regulatory enzyme that inhibits the pyruvate dehydrogenase complex (PDC) by phosphorylating it. frontiersin.org The PDC serves as a gatekeeper between glycolysis and the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. semanticscholar.org In cancer cells, elevated PDK activity suppresses the PDC, shunting pyruvate away from the mitochondria and promoting lactate production. frontiersin.org

By inhibiting PDK, DCA (and presumably its analogues) prevents the phosphorylation of the PDC, thereby activating it. semanticscholar.orgfrontiersin.org This activation redirects glucose metabolism from glycolysis back to oxidative phosphorylation in the mitochondria. nih.gov This metabolic reprogramming can decrease cancer cell proliferation. nih.gov The shift is often measured as an increase in the oxygen consumption rate (OCR) and a decrease in the extracellular acidification rate (ECAR). frontiersin.orgnih.gov

Table 4: Metabolic Effects of PDK Inhibition by Dichloroacetate (DCA) Analogues

| Target Enzyme | Regulatory Action | Effect of DCA Inhibition | Metabolic Outcome |

|---|---|---|---|

| Pyruvate Dehydrogenase Kinase (PDK) | Phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). semanticscholar.org | PDK activity is inhibited. rcsb.org | PDC is dephosphorylated and activated. frontiersin.org |

| Pyruvate Dehydrogenase Complex (PDC) | Converts pyruvate to acetyl-CoA for entry into the TCA cycle. frontiersin.org | PDC activity is restored. semanticscholar.org | Increased oxidative phosphorylation (glucose oxidation) and decreased glycolysis. frontiersin.orgnih.gov |

Inhibition of Key Enzyme Systems (e.g., aromatase, tubulin polymerization)

Beyond metabolic modulation, the components of N-(2-adamantyl)-2,2-dichloroacetamide may inhibit other key enzyme systems crucial for cancer cell survival and proliferation.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are critical for maintaining cell structure and forming the mitotic spindle during cell division. nih.gov Inhibiting tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it an effective anticancer strategy. nih.govcytoskeleton.com Some compounds structurally related to adamantane derivatives have been found to act as tubulin polymerization inhibitors by binding to the colchicine binding site on tubulin. nih.gov This suggests a potential mechanism for the adamantyl moiety to contribute to cytotoxicity. nih.gov

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. mdpi.com In hormone-dependent cancers, such as certain types of breast cancer, inhibiting aromatase can effectively reduce tumor growth. nih.gov Aromatase inhibitors are classified as either steroidal (Type I) or non-steroidal (Type II), with the latter acting as reversible competitive inhibitors. mdpi.com While this is a major anticancer strategy, there is no direct evidence from the provided sources linking adamantane or dichloroacetamide structures to aromatase inhibition.

Table 5: Potential Enzyme Inhibition Mechanisms

| Enzyme System | Biological Role | Potential Inhibition Mechanism |

|---|---|---|

| Tubulin Polymerization | Forms microtubules, essential for cell division and structure. nih.gov | Adamantyl moiety may bind to the colchicine site on tubulin, preventing microtubule formation. nih.gov |

| Aromatase | Catalyzes the final step of estrogen biosynthesis. mdpi.com | Non-steroidal inhibitors bind reversibly to the enzyme, blocking androgen binding. mdpi.com |

Based on a review of the available scientific literature, there is insufficient specific data for the compound N-(2-adamantyl)-2,2-dichloroacetamide to thoroughly address the topics outlined in your request. Research detailing its specific effects on mitochondrial dysfunction, its precise mechanisms of antimicrobial and antifungal activity, its impact on biofilm formation, and its interaction with pathogen-recognition receptors like NOD2 is not available in the public domain.

Information exists for other adamantane-containing compounds, but per the instructions to focus solely on N-(2-adamantyl)-2,2-dichloroacetamide, this related data cannot be used. Therefore, it is not possible to generate the requested article with the required scientific accuracy and detail at this time.

Based on the executed search, there is no publicly available scientific literature or data regarding the "Modulation of Innate and Adaptive Immune Responses in Preclinical Models" for the chemical compound “N-(2-adamantyl)-2,2-dichloroacetamide”. The search results did not yield any relevant information on this specific compound's biological activity in the context of immunology.

Therefore, it is not possible to generate an article on this topic as requested in the prompt.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as N-(2-adamantyl)-2,2-dichloroacetamide, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Molecular Recognition Features

The binding affinity, a measure of the strength of the interaction between a ligand and its target, is a key parameter in drug design. mdpi.com Computational methods can estimate this affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in prioritizing compounds for synthesis and experimental testing. mdpi.comnih.gov For adamantane (B196018) derivatives, the bulky and hydrophobic nature of the adamantyl group plays a significant role in these interactions. Molecular docking studies on various adamantane-containing compounds have demonstrated that hydrophobic interactions between the adamantane cage and nonpolar residues in the active site of a protein are predominant. researchgate.net

In the case of N-(2-adamantyl)-2,2-dichloroacetamide, while specific docking studies on this exact molecule are not extensively reported in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, docking analyses of other adamantane derivatives have successfully predicted their binding modes and affinities for various protein targets. researchgate.netresearchgate.netcsic.es These studies consistently highlight the importance of the adamantyl moiety in anchoring the ligand within hydrophobic pockets of the target protein. mdpi.com The dichloroacetamide portion of the molecule can participate in more specific interactions, such as hydrogen bonding, with polar residues in the binding site. nih.gov

Identification of Putative Protein Targets and Binding Sites

A primary application of molecular docking is the identification of potential protein targets for a given compound, a process often referred to as reverse docking or virtual screening. nih.govnih.govresearchgate.net By screening a library of protein structures, it is possible to identify those that are predicted to bind to N-(2-adamantyl)-2,2-dichloroacetamide with high affinity. This approach can generate hypotheses about the compound's mechanism of action. For example, given the known anticancer activities of some dichloroacetate (B87207) analogues, potential targets could include enzymes involved in cancer metabolism. nih.gov

Studies on similar adamantane derivatives have identified a range of potential targets, including viral proteins, enzymes involved in metabolic diseases, and receptors implicated in cancer. csic.esmdpi.com For instance, adamantane-based compounds have been docked against targets like the influenza virus M2 proton channel and various enzymes where the adamantyl cage fits into a hydrophobic cavity. mdpi.com Similarly, docking studies on acetamide (B32628) derivatives have explored their interactions with a variety of receptors and enzymes. nih.gov The specific combination of the adamantyl and dichloroacetamide groups in N-(2-adamantyl)-2,2-dichloroacetamide suggests that its putative targets would possess a binding site with both a significant hydrophobic pocket and regions capable of forming specific polar interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built using calculated molecular descriptors and experimentally determined biological activities.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

QSAR models are developed by correlating molecular descriptors with the biological activity of a set of compounds. researchgate.netresearchgate.netsymbiosisonlinepublishing.com For adamantane derivatives, relevant descriptors often include those related to lipophilicity (e.g., logP), shape, and electronic properties. researchgate.net The development of predictive QSAR models for N-(2-adamantyl)-2,2-dichloroacetamide would involve synthesizing a series of analogues with variations in their structure and measuring their biological activity (e.g., anticancer cytotoxicity). nih.govnih.gov

Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are employed to build these models. researchgate.netnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to adamantane-containing compounds to create predictive models for their activity. researchgate.netmdpi.com These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. mdpi.com

Statistical Validation and Applicability Domain Analysis of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov This involves both internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), and external validation using a test set of compounds that were not used in model development. symbiosisonlinepublishing.com Key statistical parameters used to evaluate a model include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the external test set. nih.gov For a QSAR model to be considered robust and predictive, these values should meet certain established thresholds. nih.gov

The applicability domain of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. It is crucial to define this domain to avoid extrapolating the model to compounds that are too dissimilar from the training set. This ensures that the predictions are trustworthy and scientifically sound.

Feature Selection and Interpretation of Key Molecular Descriptors

A critical step in QSAR modeling is the selection of the most relevant molecular descriptors that contribute significantly to the biological activity. ucsb.edu From a large pool of calculated descriptors, various feature selection algorithms can be employed to identify a smaller subset that results in a statistically robust and interpretable model. nih.gov

For N-(2-adamantyl)-2,2-dichloroacetamide and its analogues, key molecular descriptors would likely include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule, with the bulky adamantane group being a major contributor.

Electronic descriptors: These include partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are important for understanding reactivity and intermolecular interactions. ucsb.edu

Physicochemical descriptors: Properties like hydrophobicity (logP) are particularly important for adamantane-containing compounds and are known to influence their biological activity. researchgate.net

Interpretation of the selected descriptors provides insights into the structure-activity relationships. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the molecule could lead to enhanced biological activity, a common finding for adamantane derivatives. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of the molecule at the electronic level.

Density Functional Theory (DFT) calculations are a cornerstone for predicting the three-dimensional structure and electronic properties of N-(2-adamantyl)-2,2-dichloroacetamide. Methodologies such as B3LYP with a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry, determining the most stable conformation by finding the global minimum on the potential energy surface.

The optimized structure reveals a combination of the rigid, bulky adamantyl cage and the more flexible dichloroacetamide side chain. The adamantane group, a saturated polycyclic framework, maintains its characteristic strain-free chair conformations. The amide linkage introduces a plane of atoms (C-C-N-H), although slight pyramidalization at the nitrogen atom can occur. Key structural parameters, such as bond lengths and angles, are determined with high accuracy. For instance, the C=O and N-C bond lengths in the amide group, and the C-Cl bonds in the dichloroacetyl group, are critical determinants of the molecule's reactivity and spectroscopic signature.

The electronic structure analysis involves mapping the electron density distribution and generating a molecular electrostatic potential (MEP) map. The MEP surface elucidates the regions of positive and negative electrostatic potential, identifying the sites most susceptible to electrophilic and nucleophilic attack. Typically, the electronegative oxygen and chlorine atoms create regions of negative potential, while the amide hydrogen and parts of the adamantyl cage exhibit positive potential.

Table 1: Representative Optimized Geometrical Parameters for N-(2-adamantyl)-2,2-dichloroacetamide (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.36 Å | |

| N-C (adamantyl) | ~1.47 Å | |

| C-Cl | ~1.78 Å | |

| Bond Angles | ||

| O=C-N | ~124° | |

| C-N-C | ~122° | |

| Cl-C-Cl | ~109° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For N-(2-adamantyl)-2,2-dichloroacetamide, the HOMO is expected to be localized primarily on the electron-rich adamantyl moiety and the nitrogen atom of the amide group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient dichloroacetamide group, particularly centered on the π* antibonding orbital of the carbonyl group and the σ* orbitals of the C-Cl bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer (ICT) from the adamantyl donor group to the dichloroacetamide acceptor group upon electronic excitation. This charge transfer character is fundamental to the molecule's potential electronic and optical properties.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties (Illustrative Values)

| Property | Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |

| Ionization Potential (I) | ~ 7.0 eV |

| Electron Affinity (A) | ~ 1.5 eV |

| Global Hardness (η) | ~ 2.75 eV |

| Electrophilicity Index (ω) | ~ 2.2 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It deconstructs the complex molecular wavefunction into localized Lewis-type structures (bonds and lone pairs), allowing for the quantification of electron delocalization and hyperconjugative interactions.

In N-(2-adamantyl)-2,2-dichloroacetamide, significant intramolecular interactions are expected within the amide group. A strong hyperconjugative interaction typically occurs between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbital of the carbonyl group (π(C=O)). This n → π interaction is characteristic of the amide resonance, contributing to the planarity of the amide bond and its stability. The stabilization energy (E(2)) associated with this interaction is a measure of its strength.

Other notable interactions include hyperconjugation involving the C-Cl bonds, where lone pairs on the chlorine atoms can interact with adjacent antibonding orbitals. These interactions collectively stabilize the molecule and influence its geometry and electronic properties.

Table 3: Major NBO Second-Order Perturbation Energies (E(2)) for Intramolecular Interactions (Representative Examples)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | ~ 45-55 | Amide Resonance |

| n(O) | σ(N-C) | ~ 5-10 | Hyperconjugation |

| n(Cl) | σ*(C-C) | ~ 1-3 | Hyperconjugation |

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be corrected using a scaling factor, leading to excellent agreement with experimental data.

The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode, describing the contribution of individual internal coordinates (stretching, bending, torsion) to each normal mode.

For N-(2-adamantyl)-2,2-dichloroacetamide, key vibrational modes include:

N-H stretching: A sharp band typically observed around 3300-3400 cm⁻¹.

C-H stretching: Modes from the adamantyl cage and the CHCl₂ group, appearing in the 2800-3100 cm⁻¹ region.

C=O stretching (Amide I): A very intense band, highly characteristic of the amide group, typically found between 1650-1690 cm⁻¹.

N-H bending (Amide II): A strong band around 1520-1570 cm⁻¹.

C-Cl stretching: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹.

Adamantane Cage Vibrations: A series of characteristic bands throughout the fingerprint region that confirm the presence of the adamantyl scaffold.

The correlation between calculated and observed spectra validates the computed molecular geometry and provides a detailed understanding of the molecule's vibrational dynamics.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of N-(2-adamantyl)-2,2-dichloroacetamide over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent, to model its conformational landscape and interactions with biological targets.

MD simulations can explore the rotational freedom around the single bonds in the dichloroacetamide side chain and the N-C(adamantyl) bond. This allows for the mapping of the conformational energy landscape, identifying low-energy conformers and the energy barriers between them. Understanding the accessible conformations is crucial, as the bioactive conformation for interaction with a receptor may not be the global minimum energy structure.

Furthermore, MD simulations are instrumental in studying binding dynamics. By placing the molecule in the active site of a target protein, simulations can predict the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. The rigid adamantyl group often serves as a hydrophobic anchor in protein binding pockets, a behavior that can be effectively modeled and analyzed through MD simulations.

Preclinical in Vivo Biological Activity Research

Efficacy Studies in Established Animal Models for Specific Indications

Evaluation of Biological Activity in Disease-Specific Animal Models (e.g., anti-inflammatory activity in rat models)

There is no publicly available research on the evaluation of N-(2-adamantyl)-2,2-dichloroacetamide in disease-specific animal models.

Immunomodulatory Activity Assessment in Murine Models

There is no publicly available research on the immunomodulatory activity of N-(2-adamantyl)-2,2-dichloroacetamide in murine models.

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Systems

Research on Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models for Mechanism Elucidation

There is no publicly available research on the ADME properties of N-(2-adamantyl)-2,2-dichloroacetamide in animal models.

Analysis of Biochemical Pathway Modulation and Biomarker Responses in Animal Tissues

There is no publicly available research on the analysis of biochemical pathway modulation or biomarker responses related to N-(2-adamantyl)-2,2-dichloroacetamide in animal tissues.

Future Directions and Research Gaps

Exploration of Novel Molecular Targets and Therapeutic Applications

The adamantane (B196018) core is a well-established pharmacophore, known to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles. This has led to the successful development of adamantane-containing drugs for a range of diseases. The future exploration of N-(2-adamantyl)-2,2-dichloroacetamide should, therefore, be guided by the known biological activities of its structural relatives.

Antiviral Potential:

A primary avenue of investigation should be its potential as an antiviral agent. Amantadine (B194251) and rimantadine, both aminoadamantane derivatives, have historically been used against influenza A virus by targeting the M2 proton channel. Future studies could investigate whether N-(2-adamantyl)-2,2-dichloroacetamide or its analogues can inhibit viral entry or replication of not only influenza but also other enveloped viruses. The dichloroacetamide group could offer alternative mechanisms of action, potentially overcoming resistance to existing adamantane-based antivirals.

Anticancer Applications:

The lipophilic nature of the adamantyl group can facilitate crossing of the blood-brain barrier, a desirable property for treating neurological disorders and brain tumors. Furthermore, dichloroacetate (B87207) (DCA), a related compound to the dichloroacetamide moiety, has been investigated for its ability to selectively induce apoptosis in cancer cells by shifting their metabolism from glycolysis back to oxidative phosphorylation. Research into N-(2-adamantyl)-2,2-dichloroacetamide could, therefore, focus on its potential to target cancer cell metabolism. Various multi-substituted N-phenyl-2,2-dichloroacetamide analogues have already shown promise as anti-cancer agents, with some inducing apoptosis in non-small cell lung cancer cell lines. nih.gov

Neurological Disorders:

Memantine, another adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The adamantyl cage of N-(2-adamantyl)-2,2-dichloroacetamide could be explored for its potential to interact with various receptors and ion channels in the central nervous system. Its unique electronic and steric properties might lead to the discovery of novel modulators of neurological pathways implicated in diseases such as Parkinson's disease, epilepsy, and neuropathic pain.

Advanced Computational Design Strategies for Optimization of Analogues

To unlock the full therapeutic potential of N-(2-adamantyl)-2,2-dichloroacetamide, advanced computational design strategies will be indispensable. These methods can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel analogues, thereby guiding synthetic efforts towards the most promising candidates.

Molecular Docking and Virtual Screening:

Once a potential biological target is identified, molecular docking simulations can be employed to predict the binding mode and affinity of N-(2-adamantyl)-2,2-dichloroacetamide and its virtual library of analogues. This can provide insights into the key molecular interactions driving target recognition and can be used to screen large compound databases for molecules with similar binding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

By synthesizing and testing a series of analogues, QSAR models can be developed to correlate the physicochemical properties of the molecules with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency and most favorable drug-like properties.

Molecular Dynamics (MD) Simulations:

MD simulations can provide a dynamic view of the interaction between N-(2-adamantyl)-2,2-dichloroacetamide analogues and their biological targets. These simulations can reveal the conformational changes that occur upon binding and can be used to calculate binding free energies, providing a more accurate prediction of binding affinity than molecular docking alone. This approach can also be used to assess the stability of the ligand-target complex over time.

Development of N-(2-adamantyl)-2,2-dichloroacetamide as a Chemical Probe or Research Tool

Beyond its direct therapeutic potential, N-(2-adamantyl)-2,2-dichloroacetamide could be developed into a valuable chemical probe to investigate biological pathways and validate novel drug targets. clinpractice.ru A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in health and disease. clinpractice.ru

Design and Synthesis of Functionalized Probes:

To serve as a chemical probe, N-(2-adamantyl)-2,2-dichloroacetamide would need to be modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or a reactive group for covalent labeling of its target. The synthesis of such derivatives would require careful planning to ensure that the modification does not significantly alter the compound's biological activity and selectivity. For instance, fluorescently-labeled analogs can be synthesized to visualize the subcellular localization of the compound and its target. mdpi.com

Target Identification and Validation:

Once a suitable probe has been developed, it can be used in a variety of experiments to identify its cellular target(s). For example, affinity chromatography using a biotinylated probe could be used to pull down the target protein from cell lysates, which can then be identified by mass spectrometry. Photo-affinity labeling with a probe containing a photoreactive group can be used to covalently crosslink the probe to its target in living cells. The development of such probes is crucial for understanding the mechanism of action of N-(2-adamantyl)-2,2-dichloroacetamide and for validating its targets for therapeutic intervention. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding at Systems Level

A systems-level understanding of the cellular response to N-(2-adamantyl)-2,2-dichloroacetamide is crucial for elucidating its mechanism of action and predicting its potential therapeutic and off-target effects. researchgate.netnih.gov The integration of multiple "omics" data types, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by the compound. nih.govnih.gov

Transcriptomic and Proteomic Profiling:

Transcriptomic analysis (e.g., RNA-seq) can reveal the genes that are up- or down-regulated in response to treatment with N-(2-adamantyl)-2,2-dichloroacetamide. Similarly, proteomic analysis (e.g., mass spectrometry-based proteomics) can identify changes in protein expression and post-translational modifications. These data can provide insights into the signaling pathways and cellular processes that are modulated by the compound.

Metabolomic Analysis:

Given the potential for the dichloroacetamide moiety to influence cellular metabolism, metabolomic profiling will be particularly important. By measuring the levels of endogenous metabolites, researchers can determine how N-(2-adamantyl)-2,2-dichloroacetamide alters metabolic pathways and identify potential biomarkers of drug response.

Integrative Data Analysis:

The true power of a multi-omics approach lies in the integration of the different data types. research-software-directory.orgresearchgate.net By combining transcriptomic, proteomic, and metabolomic data, it is possible to construct comprehensive network models of the cellular response to N-(2-adamantyl)-2,2-dichloroacetamide. These models can help to identify key regulatory nodes and pathways that are critical for the compound's biological activity and can generate new hypotheses for further experimental validation. broadinstitute.orgnih.gov This systems-level approach will be instrumental in advancing our understanding of this promising chemical entity.

Data Tables

Table 1: Potential Therapeutic Applications and Corresponding Molecular Targets for N-(2-adamantyl)-2,2-dichloroacetamide.

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Antiviral | Viral Ion Channels (e.g., M2 proton channel) | Based on the known mechanism of adamantane derivatives like Amantadine. |

| Viral Entry/Fusion Proteins | The lipophilic adamantyl group may interfere with viral envelope fusion. | |

| Anticancer | Pyruvate Dehydrogenase Kinase (PDK) | The dichloroacetamide moiety may act as a prodrug for dichloroacetate, a known PDK inhibitor. |

| Mitochondrial Apoptotic Pathways | Induction of apoptosis is a common mechanism for anticancer drugs. | |

| Neurological Disorders | NMDA Receptors | Based on the activity of Memantine, an adamantane-containing NMDA receptor antagonist. |

| Voltage-gated Ion Channels | The adamantyl group can modulate the function of various ion channels. |

Table 2: Advanced Computational Strategies for the Optimization of N-(2-adamantyl)-2,2-dichloroacetamide Analogues.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Prediction of binding mode and affinity to target proteins. | Identification of key interactions and ranking of potential analogues. |

| QSAR | Correlation of chemical structure with biological activity. | Predictive models to guide the synthesis of more potent analogues. |

| Molecular Dynamics | Simulation of ligand-protein dynamics and stability. | Detailed understanding of binding mechanisms and calculation of binding free energies. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of analogues with favorable pharmacokinetic and safety profiles. |

Q & A

Q. What synthetic routes are commonly employed for preparing N-(2-adamantyl)-2,2-dichloroacetamide?

The synthesis typically involves reacting 2-adamantylamine with 2,2-dichloroacetyl chloride under controlled conditions. A base (e.g., sodium hydroxide) neutralizes the HCl byproduct, and the reaction is conducted in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity .

Q. How can spectroscopic methods (e.g., FT-IR, NMR) confirm the structure of N-(2-adamantyl)-2,2-dichloroacetamide?

- FT-IR : Key peaks include the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹). The dichloromethyl group shows C-Cl stretches at ~650–750 cm⁻¹.

- NMR : H NMR reveals adamantyl protons as multiplets (δ 1.5–2.5 ppm), while the NH proton appears as a singlet (~8–9 ppm). C NMR confirms the carbonyl carbon (~165 ppm) and dichloromethyl carbons (~60–70 ppm) .

Q. What crystallographic techniques are used to analyze hydrogen bonding in chloroacetamide derivatives?

Single-crystal X-ray diffraction (SCXRD) identifies intermolecular hydrogen bonds (e.g., N-H···O=C) and steric effects from substituents. For example, bulky adamantyl groups may disrupt packing efficiency, affecting solubility and stability .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect 35Cl^{35}\text{Cl}35Cl NQR frequencies in dichloroacetamide derivatives?

Electron-withdrawing groups (e.g., -Cl, -NO) increase NQR frequencies due to enhanced polarization of the C-Cl bond. For N-(substituted phenyl) derivatives, frequencies range from 37.0–38.0 MHz, with steric effects (e.g., methyl groups) causing crystallographic equivalence of Cl atoms in some cases .

Q. What computational approaches (e.g., DFT) predict vibrational modes and electronic properties of N-(2-adamantyl)-2,2-dichloroacetamide?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational spectra, HOMO-LUMO gaps, and natural bond orbital (NBO) interactions. For example:

Q. How does the adamantyl group influence bioactivity compared to other substituents in dichloroacetamides?

Adamantyl’s lipophilicity enhances membrane permeability, while its rigid structure may improve binding to hydrophobic enzyme pockets (e.g., mitochondrial targets like pyruvate dehydrogenase kinase). Comparative studies with phenyl or alkyl analogs show altered IC values in cytotoxicity assays .

Methodological Considerations

Q. What strategies resolve contradictory spectral data in structural elucidation?

Combine multiple techniques (e.g., cross-validate NMR with IR and high-resolution mass spectrometry). For ambiguous NH proton signals, deuterium exchange or 2D NOESY experiments clarify hydrogen bonding environments .

Q. How are reaction conditions optimized to minimize byproducts in large-scale synthesis?

Use flow chemistry for precise temperature control (0–5°C) and stoichiometric ratios. Catalytic additives (e.g., DMAP) accelerate amide bond formation, reducing reaction time and side products like hydrolyzed chloroacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.